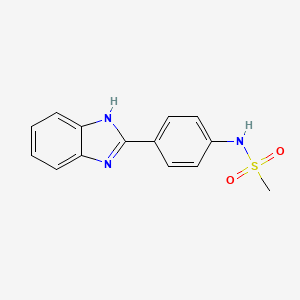

(4-benzimidazol-2-ylphényl)(méthylsulfonyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a potent and selective inhibitor of G9a, a histone methyltransferase that plays a crucial role in the regulation of gene expression.

Applications De Recherche Scientifique

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies of gene expression and epigenetic regulation due to its inhibitory effect on G9a.

Medicine: Investigated for its potential therapeutic applications in cancer treatment and other diseases involving epigenetic dysregulation.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

The primary target of (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins .

Mode of Action

(4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition reduces the production of prostaglandins, key pro-inflammatory mediators . The compound’s mode of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), which also inhibit COX enzymes .

Biochemical Pathways

The compound affects the arachidonic acid cascade , a biochemical pathway that leads to the production of prostaglandins and leukotrienes . By inhibiting the COX-2 enzyme, (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine reduces the production of these pro-inflammatory mediators, thereby alleviating inflammation .

Result of Action

The inhibition of COX-2 by (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, making the compound potentially useful in the treatment of inflammatory diseases .

Analyse Biochimique

Biochemical Properties

This compound has been evaluated in vitro as a cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitor . The (4-benzimidazol-2-ylphenyl)(methylsulfonyl)amine interacts with these enzymes, potentially influencing biochemical reactions .

Cellular Effects

Its role as a COX inhibitor suggests it may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to inhibit COX-1 and COX-2 enzymes, which may result in changes in gene expression and other cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide typically involves the reaction of 4-(methylsulfonyl)aniline with 2-formylbenzoic acid under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-(Methylsulfonyl)phenyl)benzimidazole: Another benzimidazole derivative with similar structural features and biological activity.

2-(4-Methylsulfonylphenyl)indole: A compound with dual antimicrobial and anti-inflammatory activities.

Uniqueness

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide is unique due to its high selectivity and potency as a G9a inhibitor. This specificity makes it a valuable tool in epigenetic research and potential therapeutic applications.

Activité Biologique

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide can be described by its chemical structure, which features a benzodiazole moiety linked to a phenyl group and a methanesulfonamide functional group. This structural arrangement is believed to contribute to its biological activities.

Chemical Structure

- IUPAC Name : N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide

- Molecular Formula : C₁₃H₁₃N₃O₂S

- Molecular Weight : 273.33 g/mol

Antimicrobial Activity

Research has demonstrated that compounds similar to N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide exhibit significant antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| HSGN-94 | 0.25 | MRSA |

| KKL-35 | 0.5 | E. coli |

| HSGN-220 | 0.06 | MRSA |

The mechanism of action for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide and its analogs typically involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways. For example, some studies suggest that sulfonamides inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and replication.

Case Studies

- Study on MRSA Inhibition : A study published in 2022 highlighted the effectiveness of benzodiazole-containing sulfonamides against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 0.25 µg/mL, indicating potent antibacterial activity .

- Comparative Proteomics Analysis : Another research effort utilized global proteomics to analyze the effects of benzodiazole derivatives on bacterial gene expression. The results indicated that these compounds could regulate essential genes involved in bacterial metabolism and membrane integrity .

Anticancer Activity

In addition to antimicrobial properties, there is emerging evidence suggesting that N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide may possess anticancer activity. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells.

Table 2: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 10 | HeLa |

| Compound B | 15 | MCF7 |

Propriétés

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-20(18,19)17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16-14/h2-9,17H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCRCHFKVCIDNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.